O-Ethyl S-propyl chlorodithiophosphate

Description

BenchChem offers high-quality O-Ethyl S-propyl chlorodithiophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Ethyl S-propyl chlorodithiophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

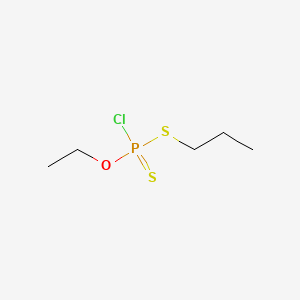

Structure

3D Structure

Properties

IUPAC Name |

chloro-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClOPS2/c1-3-5-10-8(6,9)7-4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCRZEUPMCYHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=S)(OCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClOPS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866074 | |

| Record name | Phosphorochloridodithioic acid, O-ethyl S-propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphorochloridodithioic acid, O-ethyl S-propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

42069-01-2 | |

| Record name | Phosphorochloridodithioic acid, O-ethyl S-propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42069-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorochloridodithioic acid, O-ethyl S-propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042069012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridodithioic acid, O-ethyl S-propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorochloridodithioic acid, O-ethyl S-propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethyl S-propyl chlorodithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure of O-Ethyl S-propyl phosphorochloridodithioate

Whitepaper: Structural Elucidation and Analytical Characterization of O-Ethyl S-propyl phosphorochloridodithioate

Executive Summary

O-Ethyl S-propyl phosphorochloridodithioate (CAS: 42069-01-2) is a highly reactive organophosphorus intermediate primarily utilized in the synthesis of agricultural chemicals[1]. Due to the presence of a labile phosphorus-chlorine (P-Cl) bond and a stereogenic phosphorus center, the structural characterization of this compound requires rigorous analytical protocols. This guide outlines the molecular architecture of the compound and details the self-validating analytical workflows necessary for its structural elucidation in a professional laboratory environment.

Molecular Architecture and Stereochemistry

The (Formula: C5H12ClOPS2) is defined by a central pentavalent phosphorus atom (P(V)) exhibiting sp³ hybridization[1][]. The geometry around the phosphorus center is distorted tetrahedral, driven by the varying steric bulk and electronegativity of its four distinct substituents:

-

A thiophosphoryl core (P=S): Characterized by a strong double bond that dominates the infrared spectrum.

-

A chlorine leaving group (-Cl): Highly susceptible to nucleophilic substitution, making the compound moisture-sensitive.

-

An ethoxy group (-OCH2CH3): Providing an oxygen linkage.

-

A propylsulfanyl group (-SCH2CH2CH3): Providing a thioether linkage.

P-Chirality: Because the central phosphorus atom is bonded to four different functional groups, it constitutes a chiral center[3]. In standard industrial manufacturing, the compound is produced as a racemic mixture of (

Quantitative Physicochemical Data

The following table summarizes the structural and physical properties of the compound, consolidating data for analytical reference[1][].

| Property | Value | Source / Validation |

| IUPAC Name | chloro(ethoxy)(propylsulfanyl)-λ⁵-phosphanethione | Computed via Lexichem TK[1] |

| CAS Registry Number | 42069-01-2 | EPA Chemical Data Reporting[1] |

| Molecular Formula | C5H12ClOPS2 | PubChem[1] |

| Molecular Weight | 218.70 g/mol | PubChem / BOC Sciences[1][] |

| SMILES String | CCCSP(=S)(OCC)Cl | Structural Identifier[1][] |

| Reactivity Profile | Highly moisture-sensitive (P-Cl hydrolysis) | Empirical chemical principles |

Analytical Methodology: Structural Elucidation Workflow

Due to the acute toxicity and high reactivity of organophosphorus chloridates, all analytical procedures must be conducted in a professional laboratory setting utilizing appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, and working exclusively within a certified inert-atmosphere glovebox or a high-velocity fume hood.

The following step-by-step methodology details the preparation and acquisition of ³¹P-NMR data, which is the gold standard for validating the structural integrity of this compound.

Protocol: ³¹P{¹H} NMR Sample Preparation and Acquisition

Causality & Rationale: The P-Cl bond undergoes rapid hydrolysis upon exposure to atmospheric moisture, yielding the corresponding phosphorodithioic acid and hydrogen chloride gas. Therefore, the entire sample preparation must be a self-validating closed system that strictly excludes water.

-

Step 1: Solvent Dehydration. Transfer deuterated chloroform (CDCl₃) into a Schlenk flask containing activated 4Å molecular sieves. Allow it to sit for 24 hours under an argon atmosphere. Causality: Even trace water in standard NMR solvents will degrade the sample before acquisition, leading to false-positive impurity peaks in the spectra.

-

Step 2: Inert Transfer. Inside an argon-filled glovebox, transfer 15–20 mg of O-Ethyl S-propyl phosphorochloridodithioate into a pre-dried, high-quality borosilicate NMR tube.

-

Step 3: Dissolution. Add 0.6 mL of the dried CDCl₃ to the NMR tube. Agitate gently until a homogenous solution is achieved.

-

Step 4: Hermetic Sealing. Cap the NMR tube and seal it with PTFE tape or a specialized airtight septum cap before removing it from the glovebox. Causality: This prevents ambient moisture ingress during transport to the spectrometer.

-

Step 5: Spectrometer Calibration. Insert the sample into the NMR spectrometer. Lock the magnetic field to the deuterium signal of the CDCl₃ and shim the magnetic field to ensure high resolution.

-

Step 6: Data Acquisition. Run a proton-decoupled phosphorus sequence (³¹P{¹H}). Causality: Decoupling the protons removes the complex J-coupling splitting patterns caused by the adjacent ethyl and propyl protons, collapsing the phosphorus signal into a single, easily identifiable sharp singlet. The chemical shift for a typical phosphorochloridodithioate will appear significantly downfield (typically +60 to +100 ppm) relative to the external standard (85% H₃PO₄).

Analytical Workflow Visualization

The following diagram illustrates the logical progression and environmental controls required for the successful structural elucidation of moisture-sensitive organophosphorus compounds.

Caption: Controlled analytical workflow for the structural elucidation of moisture-sensitive organophosphates.

References

- NIH PubChem:Phosphorochloridodithioic acid, O-ethyl S-propyl ester | C5H12ClOPS2.

- BOC Sciences:CAS 42069-01-2 (O-ethyl S-propyl chlorodithiophosphate).

- NIH PMC:Organocatalytic asymmetric synthesis of P-stereogenic molecules.

Sources

O-Ethyl S-propyl chlorodithiophosphate molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and applications of O-Ethyl S-propyl chlorodithiophosphate , a critical organophosphorus intermediate.

Executive Summary

O-Ethyl S-propyl chlorodithiophosphate is an asymmetric organophosphorus intermediate used primarily in the synthesis of phosphorodithioate pesticides, most notably Prothiofos (Tokuthion) .[1] Distinct from its phosphorothioate analog (used for Profenofos), this compound features a dithiophosphate core (

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

Molecular Specifications

The "dithio" nomenclature strictly indicates the presence of two sulfur atoms: one thiono (

| Property | Value |

| IUPAC Name | O-Ethyl S-propyl phosphorochloridodithioate |

| Common Name | O-Ethyl S-propyl chlorodithiophosphate |

| CAS Number | 42069-01-2 |

| Molecular Formula | C₅H₁₂ClOPS₂ |

| Molecular Weight | 218.70 g/mol |

| SMILES | CCCSP(=S)(Cl)OCC |

| InChI Key | YNCRZEUPMCYHDT-UHFFFAOYSA-N |

Structural Analysis

The phosphorus atom exists in a tetrahedral geometry, bonded to a chlorine (leaving group), an ethoxy group, a propylthio group, and a thiono sulfur.[1] The asymmetry at the phosphorus center makes this molecule chiral, though it is typically synthesized and used as a racemate in industrial applications.

Contrast with Analogs:

-

Target Compound: O-Ethyl S-propyl chlorodithiophosphate (C₅H₁₂ClOPS₂, MW 218.[1][]7)

Precursor for Prothiofos . -

Common Confusion: O-Ethyl S-propyl phosphorochloridothioate (C₅H₁₂ClO₂PS, MW 202.[1][4][5][6][7]6)

Precursor for Profenofos .

Synthesis & Manufacturing Protocol

Retrosynthetic Logic

The synthesis requires the sequential introduction of alkoxy and alkylthio groups to a thiophosphoryl chloride core. The order of addition is critical to minimize side reactions (e.g., bis-substitution).[1]

-

Starting Material: Thiophosphoryl chloride (

).[1] -

Step 1: Mono-alkylation with Ethanol.[1]

-

Step 2: Thio-alkylation with 1-Propanethiol.[1]

Experimental Workflow (Step-by-Step)

Reagents:

-

Thiophosphoryl chloride (

)[1] -

Ethanol (anhydrous)[1]

-

1-Propanethiol (

-Propyl mercaptan)[1] -

Base catalyst (Triethylamine or NaOH)[1]

-

Solvent (Toluene or Dichloromethane)[1]

Protocol:

-

Preparation of O-Ethyl Dichlorothiophosphate:

-

Charge a reactor with

(1.0 eq) and toluene. Cool to 0–5°C. -

Add Ethanol (1.0 eq) mixed with a scavenger base (e.g., Triethylamine) dropwise over 2 hours.

-

Control Point: Maintain T < 10°C to prevent formation of the diethyl ester.

-

Outcome: Formation of

.

-

-

Conversion to O-Ethyl S-Propyl Chlorodithiophosphate:

-

To the reaction mixture containing

, add 1-Propanethiol (1.0 eq) and base (1.1 eq) dropwise.[1] -

Raise temperature to 25–30°C and stir for 4–6 hours.

-

Purification: Wash organic layer with water (to remove amine salts), dry over

, and concentrate under reduced pressure. -

Yield: Typically 85–90% crude oil.

-

Reaction Pathway Visualization

Figure 1: Stepwise synthesis of O-Ethyl S-propyl chlorodithiophosphate from thiophosphoryl chloride, highlighting critical temperature controls.

Applications in Agrochemical Synthesis

The primary application of O-Ethyl S-propyl chlorodithiophosphate is as the key electrophile in the manufacture of Prothiofos (Tokuthion) , a broad-spectrum insecticide.[1]

Reaction with Phenols:

The chloride atom is a good leaving group, allowing for coupling with substituted phenols.

Comparative Pathway: Prothiofos vs. Profenofos[1]

Figure 2: Divergent synthesis pathways.[1] The subject of this guide (Green Node) leads to Prothiofos, while the P=O analog (Blue Node) leads to Profenofos.[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Corrosivity: High. Organophosphorus chlorides hydrolyze to release HCl and acidic phosphorus residues.

-

Toxicity: Cholinesterase inhibitor.[2][9][10] Handle with extreme caution.

Handling Protocols:

-

Moisture Control: The P-Cl bond is sensitive to hydrolysis.[1] All reactions must be performed under an inert atmosphere (

or -

Neutralization: Spills should be treated with a dilute alkaline solution (5% NaOH) to hydrolyze the chloride and neutralize the acid byproducts.

-

Storage: Store in glass-lined or Teflon-coated containers at

to prevent thermal decomposition.

References

-

NIST Chemistry WebBook. (2024). Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester (Prothiofos).[1] Retrieved from [Link][1]

-

PubChem. (2025).[11] O-Ethyl S-propyl chlorothiophosphate (Related P=O[1][4][5][][6][12][13] Analog). Retrieved from [Link][1]

-

U.S. EPA. (2016).[9] Profenofos: Human Health Risk Assessment. (Context on P=O vs P=S analogs). Retrieved from [Link][1]

Sources

- 1. Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester [webbook.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. O-Ethyl S-propyl chlorothiophosphate | C5H12ClO2PS | CID 11745722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. :: Technosafe Consultants :: [techsafecon.com]

- 9. www3.epa.gov [www3.epa.gov]

- 10. Profenofos - Wikipedia [en.wikipedia.org]

- 11. Phosphorodichloridothioic acid, O-ethyl ester | C2H5Cl2OPS | CID 73907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. a2bchem.com [a2bchem.com]

Structural and Functional Divergence of Chlorothiophosphate and Chlorodithiophosphate Esters

This is an in-depth technical guide comparing Chlorothiophosphate and Chlorodithiophosphate esters (and their corresponding reactive halides), structured for researchers and drug development professionals.

Executive Summary

In the landscape of organophosphorus chemistry—specifically within antisense therapeutic development (ASOs), agrochemical synthesis, and lubricant engineering—the distinction between chlorothiophosphates and chlorodithiophosphates is often obscured by complex nomenclature.

The core technical divergence lies in the atom connectivity of the electrophilic center and the resulting stereochemical outcomes :

-

Chlorothiophosphates (typically

-dialkyl phosphorochloridothioates) are -

Chlorodithiophosphates (often referring to

-chloro-phosphorodithioates or sulfenyl chlorides) are

This guide dissects the structural chemistry, reactivity profiles, and synthetic protocols for these two critical reagent classes.

Chemical Identity & Nomenclature[1]

Precise nomenclature is the first line of defense against experimental error.

Chlorothiophosphate Esters

-

IUPAC Name:

-Dialkyl phosphorochloridothioate[1] -

General Formula:

-

Key Feature: The chlorine is bonded directly to the Phosphorus (

). -

Reactivity: Hard electrophile at Phosphorus.

Chlorodithiophosphate Esters

-

Ambiguity Alert: This term is frequently used to describe two distinct species. In advanced synthesis, it most often refers to Phosphorodithioyl sulfenyl chlorides .

-

General Formula:

-

Key Feature: The chlorine is bonded to Sulfur (

), not Phosphorus. -

Reactivity: Soft electrophile at Sulfur; radical source.

-

Alternative Structure:

-Dialkyl phosphorochloridothioate (

Structural Comparison Table

| Feature | Chlorothiophosphate ( | Chlorodithiophosphate ( |

| Reactive Bond | P–Cl (Phosphorus-Chlorine) | S–Cl (Sulfur-Chlorine) |

| Oxidation State | ||

| Primary Mechanism | Nucleophilic Substitution ( | Electrophilic Addition / Radical Addition |

| Product Linkage | Phosphorothioate ( | Phosphorodithioate ( |

| Stereochemistry | Creates Chiral P-center (Rp/Sp mix) | Precursor to Achiral P-center (if symmetric) |

| Stability | Hydrolytically unstable; thermally stable | Highly reactive; thermally unstable (disproportionates) |

Mechanistic Divergence

The choice between these reagents dictates the reaction pathway.

Chlorothiophosphate: The Pathway

The reaction of

-

Outcome: The nucleophile replaces Cl on the Phosphorus.

-

Critical Issue: If the two

groups are non-identical, or if the nucleophile creates a new asymmetry, the product is a racemic mixture of

Chlorodithiophosphate (Sulfenyl Chloride): The Addition Pathway

The

-

Outcome: It adds across alkenes or reacts with electron-rich centers at the Sulfur atom.

-

Utility: This is the primary route to introduce the

linkage found in organophosphate pesticides (e.g., Malathion precursors) and specific achiral DNA modifications.

Visualizing the Pathways (Graphviz)

Figure 1: Mechanistic divergence. Top: P-center substitution (Chlorothiophosphate).[2][3] Bottom: S-center addition (Chlorodithiophosphate/Sulfenyl Chloride).

Experimental Protocols

Safety Warning: Both classes of compounds are potent cholinesterase inhibitors and corrosive. All manipulations must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).

Protocol A: Synthesis of a Phosphorothioate via Chlorothiophosphate

Target: Functionalization of a primary alcohol (

-

Preparation: Dissolve

equiv of Alcohol ( -

Base Addition: Add

equiv of Triethylamine (TEA) or DIPEA. Cool to -

Reagent Addition: Dropwise add

equiv of Diethyl chlorothiophosphate (-

Why: Slow addition prevents exotherms that can cause side reactions at the P=S bond (desulfurization).

-

-

Catalysis: Add

mol% DMAP (4-Dimethylaminopyridine).-

Mechanism:[4] DMAP forms a highly reactive N-acylpyridinium-like intermediate, accelerating the attack of the alcohol.

-

-

Workup: Stir at RT for 4–12 hours. Quench with saturated

. Extract with DCM. -

Purification: Silica gel chromatography. Note: Phosphorothioates are less polar than their phosphate counterparts.

Protocol B: Generation and Reaction of Chlorodithiophosphate (Sulfenyl Chloride)

Target: Addition to an alkene to form a dithiophosphate derivative. Note: Sulfenyl chlorides are rarely sold; they are generated in situ.

-

Precursor: Start with

-Diethyl dithiophosphoric acid ( -

Chlorination: Dissolve acid in

or dry -

Reagent: Add

equiv of Sulfuryl Chloride (-

Reaction:

. -

Observation: Evolution of gas (

) and color change (orange/red).

-

-

Coupling: Immediately add the alkene substrate (1.0 equiv).

-

Why: The sulfenyl chloride is unstable and will disproportionate if stored.

-

-

Outcome: The product is an

-alkylated phosphorodithioate with a chlorine on the

Applications in Drug Development (Oligonucleotides)[7]

This is the most critical area of distinction for modern biotechnology.

Phosphorothioates (PS)[7][8]

-

Reagent: Traditionally made via phosphoramidites + sulfurization, but early methods used chlorothiophosphates .

-

Impact: Replaces a non-bridging oxygen with sulfur.[4][5][6] Increases nuclease resistance.[5]

-

Drawback: Chirality.[5] A 20-mer ASO has

diastereomers, each with potentially different pharmacokinetics and toxicity profiles.

Phosphorodithioates (PS2)[7]

-

Reagent: Requires specialized thiophosphoramidites or dithiophosphorylating reagents (often derived from the chemistry described in Protocol B).

-

Impact: Replaces both non-bridging oxygens with sulfur.[4][5]

-

Advantage: Achiral .[5] The phosphorus center is pro-chiral but symmetric regarding the non-bridging atoms. This eliminates the isomer mixture problem, leading to a single, defined chemical entity.

-

Stability: Higher resistance to nucleases than PS linkages.[5]

Comparison of Oligo Backbones (Graphviz)

Figure 2: Evolution of Oligonucleotide Backbones. PS2 offers the stability of PS without the chirality issues.

References

-

Glen Research. Phosphorodithioates in Oligonucleotide Therapeutics.[5] Glen Report 34.13. Available at: [Link]

-

Knop, K. et al. (2021). A P(V)-Platform for Oligonucleotide Synthesis.[7] Science/NIH. Available at: [Link]

-

Wiesler, W. T. et al. (1993). Highly efficient solid phase synthesis of oligonucleotide analogs containing phosphorodithioate linkages. Nucleic Acids Research/NIH. Available at: [Link]

-

ChemSrc. Diethyl chlorothiophosphate (CAS 2524-04-1) Physicochemical Properties.[1] Available at: [Link]

Sources

- 1. Diethyl chlorothiophosphate | CAS#:2524-04-1 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. arxiv.org [arxiv.org]

- 4. Highly efficient solid phase synthesis of oligonucleotide analogs containing phosphorodithioate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. A P(V)-Platform for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Understanding O-Ethyl S-propyl chlorodithiophosphate

An In-depth Technical Guide to the Safety Profile of O-Ethyl S-propyl chlorodithiophosphate

O-Ethyl S-propyl chlorodithiophosphate (CAS No. 42069-01-2) is an organophosphate compound characterized by a central phosphorus atom bonded to an ethoxy group, a propylthio group, a chlorine atom, and a thione sulfur. Its molecular formula is C5H12ClOPS2. While primarily used as an agricultural chemical (non-pesticidal), its structural similarity to potent organophosphate insecticides and nerve agents necessitates a rigorous and cautious approach to its handling and safety management.

This guide provides a comprehensive overview of the safety considerations for O-Ethyl S-propyl chlorodithiophosphate. Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this exact compound in the public domain, this document synthesizes direct data from chemical databases and infers critical safety protocols from closely related and well-documented organophosphorus compounds, such as Profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate). This approach ensures a robust safety framework grounded in the established toxicology and handling procedures for this chemical class. The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to a cholinergic crisis.[1][2][3]

Section 1: Chemical Identification and Physical Properties

A precise understanding of a chemical's identity and physical characteristics is the foundation of safe laboratory practice.

Table 1: Chemical and Physical Properties of O-Ethyl S-propyl chlorodithiophosphate

| Property | Value | Source |

| IUPAC Name | chloro-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane | PubChem |

| CAS Number | 42069-01-2 | PubChem |

| Molecular Formula | C5H12ClOPS2 | PubChem |

| Molecular Weight | 218.7 g/mol | PubChem |

| Physical Form | Liquid | EPA CDR |

| XLogP3-AA | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Section 2: Hazard Identification and Toxicological Profile (Inferred)

The hazard profile is inferred from the general toxicology of organophosphates and specific data from related compounds like Profenofos. The primary hazard is neurotoxicity via acetylcholinesterase inhibition.[1][4]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5] Organophosphate poisoning can manifest with delayed effects.[6]

-

Skin Corrosion/Irritation: May cause skin irritation.[7] Some related compounds can cause sensitization by skin contact.[7]

-

Eye Damage/Irritation: Risk of serious eye damage is a significant concern with related organophosphates.[7]

-

Systemic Effects (Cholinergic Crisis): As an organophosphate, exposure can lead to symptoms such as nausea, excessive salivation, sweating, muscle weakness, confusion, blurred vision, respiratory difficulties, and in severe cases, respiratory paralysis and death.[3][8][9]

Diagram 1: Logical Flow of Organophosphate Toxicity This diagram illustrates the mechanism of action leading to the systemic toxicity characteristic of organophosphate compounds.

Caption: Mechanism of organophosphate-induced acetylcholinesterase inhibition.

Section 3: Protocols for Safe Handling, Storage, and Personal Protection

Adherence to strict protocols is non-negotiable when working with organophosphates. The causality behind these measures is the prevention of systemic absorption through all routes of exposure.

Engineering Controls & Ventilation

The primary objective is to minimize the concentration of vapors and aerosols in the breathing zone.

-

Fume Hood: All handling of O-Ethyl S-propyl chlorodithiophosphate must be conducted within a certified chemical fume hood.

-

Local Exhaust: Use local exhaust ventilation at the source of any potential release.[6]

-

Prohibition: Do not use compressed air for transferring or pumping the substance.[6]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

Table 2: Required Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Hand Protection | Elbow-length PVC or other chemical-impermeable gloves.[8][10] | Prevents dermal absorption, a primary route of exposure for organophosphates. |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[8] | Protects against splashes and vapors, preventing severe eye damage. |

| Skin/Body Protection | A chemically resistant lab coat or overalls, buttoned to the neck and wrist.[8] | Minimizes the risk of skin contact from spills or splashes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is required if there is a risk of inhalation. | Protects against inhalation of toxic vapors, especially during spills or in poorly ventilated areas. |

Hygiene and Handling Practices

-

Avoid Contact: Avoid all contact with skin, eyes, and clothing. Avoid inhaling vapors.[7]

-

No Contamination: Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[7][10]

-

Washing: After handling and before breaks, thoroughly wash hands, arms, and face with soap and water.[8]

-

Clothing: Remove and wash contaminated clothing before reuse.[6][11]

Storage Requirements

Proper storage is critical to prevent degradation, reaction, and accidental release.

-

Container: Store in the original, tightly closed container.[7]

-

Location: Store in a locked, cool, dry, and well-ventilated area designated for toxic chemicals.[11]

-

Segregation: Keep away from food, drink, animal feedstuffs, strong oxidizing agents, bases, and sources of ignition.[7][8]

-

Environment: Protect from direct sunlight and humidity.[7]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical to mitigating harm. The following protocols are based on established procedures for organophosphate poisoning.

First Aid Measures

Immediate medical attention is required for all exposures.

-

Inhalation: Remove the person to fresh air immediately.[11][12] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and administer oxygen.[12][13]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area thoroughly with soap and plenty of water for at least 15-20 minutes.[12][13]

-

Eye Contact: Immediately flush eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[11][13]

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. If the person is conscious and can swallow, give water to drink.[8][9]

Fire-Fighting Measures

-

Extinguishing Media: Use CO2, dry chemical powder, or foam.[8] A fine water spray or fog can be used if other options are unavailable, but care must be taken to contain runoff.[8]

-

Hazardous Combustion Products: Fires involving this compound may produce highly toxic and noxious fumes, including oxides of phosphorus, sulfur oxides, and hydrogen chloride gas.[6][11]

-

Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[8][10]

Accidental Release Measures

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Stop the leak if it can be done safely. Prevent the material from entering drains, sewers, or waterways by creating a dam with absorbent material like sand or clay.[7][8]

-

Cleanup: Absorb the spilled material with an inert absorbent (e.g., sand, cat litter).[8] Collect the material using non-sparking tools and place it into a specially marked, tightly sealed container for hazardous waste disposal.[7]

-

Decontamination: Wash the spill area thoroughly with detergent and water. Collect all decontamination water for proper disposal.[7]

Diagram 2: Spill Response Workflow This flowchart provides a step-by-step decision-making guide for responding to a chemical spill.

Caption: A workflow for safe and effective chemical spill response.

Section 5: Disposal Considerations

Chemical waste must be handled with the utmost care to prevent environmental contamination.

-

Regulations: All disposal practices must comply with federal, state, and local regulations for hazardous waste.

-

Method: Spilled product or waste material should not be used and must be disposed of.[7] Incineration in a licensed facility approved for chemical disposal is the preferred method.[7]

-

Containers: Empty containers should also be disposed of in an approved incinerator.[7] Do not allow any waste to enter surface water, groundwater, or sewer systems.[7][8]

References

-

PubChem. (n.d.). Phosphorochloridodithioic acid, O-ethyl S-propyl ester. National Center for Biotechnology Information. Retrieved from [Link]

- Generic Manufacturer. (n.d.). Material Safety Data Sheet.

-

NIST. (n.d.). Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NACL Industries. (2022, December 30). Safety Data Sheet Profenofos Technical. Retrieved from [Link]

-

HPM Chemicals & Fertilizers Ltd. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). O-Ethyl S-propyl chlorothiophosphate. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

LookChem. (n.d.). O-(4-Bromo-2-chlorophenyl)-O-ethyl-S-propyl phosphorothioate(41198-08-7). Retrieved from [Link]

-

LookChem. (n.d.). Cas 7651-98-1, Chloridothiophosphoric acid O-ethyl S-propyl ester. Retrieved from [Link]

- TCI Chemicals. (2025, May 30). Safety Data Sheet.

- PCCA. (n.d.). Safety Data Sheet.

-

FARM-AG INTERNATIONAL (Pty) Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Pfizer. (2016, January 22). Safety Data Sheet.

- Viatris. (2023, September 22). Levothyroxine Sodium Tablets - Safety Data Sheet.

-

U.S. EPA. (2016, October 19). Profenofos. Human Health Risk Assessment. Retrieved from [Link]

-

Regulations.gov. (2024, October 1). Profenofos. Retrieved from [Link]

- Spectrum Pharmacy Products. (2016, May 10). Safety Data Sheet.

- Fisher Scientific. (n.d.). L-Thyroxine, sodium salt hydrate - Safety Data Sheet.

- Tintinalli's Emergency Medicine Manual, 7e. (n.d.). Chapter 113. Pesticides. AccessMedicine. Retrieved from a general medical toxicology reference.

-

CHEMM. (2026, February 4). Fourth Generation Agents - Reference Guide. Retrieved from [Link]

-

U.S. EPA. (2025, August 22). Chemical, Biological, Radiological, and Nuclear Quick Reference Guides. Retrieved from [Link]

-

Wikipedia. (n.d.). Profenofos. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity of profenofos in different living organisms. Retrieved from [Link]

Sources

- 1. www3.epa.gov [www3.epa.gov]

- 2. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 3. Profenofos - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. naclind.com [naclind.com]

- 7. greenlife.co.ke [greenlife.co.ke]

- 8. hpmindia.com [hpmindia.com]

- 9. O-(4-Bromo-2-chlorophenyl)-O-ethyl-S-propyl phosphorothioate(41198-08-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. farmag.co.za [farmag.co.za]

- 13. ETHOPROPHOS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

O-Ethyl S-propyl Chlorodithiophosphate: A Technical Guide to Solvent Compatibility and Solubility Profiling in Organophosphate Synthesis

Executive Summary

O-Ethyl S-propyl chlorodithiophosphate (CAS: 42069-01-2) is a critical electrophilic intermediate in the synthesis of organothiophosphate nematicides and insecticides, most notably ethoprophos[1]. For drug development professionals and agrochemical researchers, understanding the solubility profile of this intermediate is paramount. The compound's high lipophilicity and reactive phosphorochloridothioate core dictate that solvent selection not only influences dissolution thermodynamics but also governs downstream reaction kinetics, phase-transfer efficiency, and impurity profiles. This whitepaper provides an in-depth analysis of its solubility characteristics, mechanistic causality, and a validated experimental protocol for empirical solubility determination.

Physicochemical Grounding & Mechanistic Causality

To accurately predict and explain the solubility of O-Ethyl S-propyl chlorodithiophosphate (OESPCP), we must analyze its molecular descriptors and cohesive energy parameters[1]:

-

Molecular Weight: 218.7 g/mol

-

LogP (XLogP3-AA): 3.6

-

Hydrogen Bond Donors (HBD): 0

-

Hydrogen Bond Acceptors (HBA): 3

-

Physical State: Liquid at 20°C

Causality of Solvation:

OESPCP's high LogP (3.6) indicates profound lipophilicity, driven by the alkyl chains (ethyl and propyl) and the highly polarizable sulfur and chlorine atoms[1]. According to Hansen Solubility Parameter (HSP) theory, the molecule exhibits strong dispersion forces (

Consequently, OESPCP is highly miscible in non-polar aliphatic and aromatic hydrocarbons. In polar aprotic solvents (e.g., acetone, acetonitrile), the solvent's dipole interacts favorably with the molecule's HBA sites without requiring H-bond donation, leading to exceptional solubility. Conversely, in highly polar protic solvents like water, the energetic cost of cavity formation in the hydrogen-bonded water network far exceeds the weak dipole-induced dipole interactions, resulting in poor aqueous solubility.

Quantitative Solubility Profile in Organic Solvents

While exact empirical saturation limits for the reactive OESPCP intermediate are often kept as proprietary trade secrets, we can reliably extrapolate its solubility matrix by utilizing structural homology with its direct downstream product, ethoprophos (which replaces the -Cl with an -S-propyl group). Ethoprophos exhibits solubility exceeding 500 g/L across a broad spectrum of organic solvents[3]. Given that the substitution of a thioether with a chloride slightly increases polarity but maintains the overall lipophilic volume, OESPCP demonstrates an almost identical macroscopic solubility profile.

Table 1: Extrapolated Solubility Profile of O-Ethyl S-propyl Chlorodithiophosphate at 20°C

| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |

| Aliphatic Hydrocarbons | n-Hexane, Cyclohexane | > 500 g/L (Miscible) | Dominant dispersion force ( |

| Aromatic Hydrocarbons | Toluene, Xylene | > 500 g/L (Miscible) | Strong |

| Polar Aprotic | Acetone, Ethyl Acetate | > 500 g/L | Favorable dipole-dipole interactions with the P=S core; no H-bond penalty. |

| Chlorinated Solvents | 1,2-Dichloroethane, DCM | > 500 g/L (Miscible) | Excellent HSP alignment; frequently used for phase-transfer catalysis. |

| Polar Protic | Methanol, Ethanol | > 500 g/L | Soluble, but WARNING : Alcohols act as nucleophiles, degrading the P-Cl bond. |

| Aqueous | Water (pH 7) | < 1 g/L | High hydrophobic penalty; P-Cl bond is subject to slow hydrolysis. |

Crucial Insight: While highly soluble in alcohols, protic solvents must be strictly avoided during storage or reaction due to the electrophilic nature of the P-Cl bond, which will undergo rapid solvolysis to yield O-ethyl O-alkyl S-propyl phosphorothioate impurities.

Experimental Protocol: Self-Validating Solubility Determination Workflow

For researchers requiring exact thermodynamic solubility data (e.g., for crystallization or kinetic modeling), standard shake-flask methods must be modified to account for the compound's hydrolytic sensitivity. The following protocol ensures a self-validating system by preventing moisture ingress and verifying chemical stability during the assay.

Step-by-Step Methodology:

-

Solvent Preparation: Dry all target organic solvents over activated 3Å molecular sieves for 48 hours to achieve a water content of < 50 ppm (verify via Karl Fischer titration prior to use).

-

Inert Saturation: In a nitrogen-purged glovebox, add an excess of OESPCP (e.g., 2.0 g) to 1.0 mL of the anhydrous solvent in a 5 mL amber glass vial equipped with a PTFE-lined septum.

-

Thermal Equilibration: Secure the vials in an orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C to pellet any undissolved micro-droplets. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to saturate the filter membrane).

-

Serial Dilution: Immediately transfer a 10.0 µL aliquot of the filtrate into a volumetric flask and dilute with anhydrous acetonitrile to a concentration within the linear dynamic range of the detector (typically 10-100 µg/mL).

-

Chromatographic Analysis & Validation (GC-FID):

-

Column: DB-5 (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at 1.2 mL/min.

-

Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 250°C.

-

Self-Validation Check: Monitor the chromatogram for degradation peaks (e.g., hydrolysis products). If degradation exceeds 2% of the total peak area, the solubility data for that specific solvent is automatically invalidated , indicating solvent incompatibility or moisture contamination.

-

Process Workflow Visualization

The following diagram illustrates the logical flow of the anhydrous solubility determination protocol, emphasizing the critical control points required to maintain the integrity of the P-Cl bond.

Anhydrous experimental workflow for determining OESPCP solubility while preventing P-Cl hydrolysis.

Downstream Synthesis Implications

The choice of solvent directly impacts the subsequent nucleophilic substitution step (e.g., reacting OESPCP with sodium propanethiolate to yield ethoprophos). Because OESPCP is highly soluble in non-polar solvents (like toluene or hexane), industrial processes often utilize a biphasic system coupled with a phase-transfer catalyst (PTC). The lipophilic OESPCP remains safely dissolved in the organic phase, protecting the sensitive P-Cl bond from bulk aqueous hydrolysis, while the PTC shuttles the thiolate nucleophile into the organic layer. This causality—leveraging the extreme differential solubility of the intermediate versus the aqueous nucleophile—is the cornerstone of high-yield, high-purity organophosphate manufacturing.

References

-

[3] Title: ETHOPROPHOS (149) First draft prepared by Trijntje van der Velde-Koerts and Bernadette C. Ossendorp Source: Food and Agriculture Organization of the United Nations (fao.org) URL: [Link]

-

[1] Title: Phosphorochloridodithioic acid, O-ethyl S-propyl ester | C5H12ClOPS2 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

-

[2] Title: Pencil and Paper Estimation of Hansen Solubility Parameters | ACS Omega Source: American Chemical Society (acs.org) URL: [Link]

Sources

Atmospheric Stability and Degradation Kinetics of S-Propyl Chlorodithiophosphate Derivatives

An In-Depth Technical Whitepaper for Drug Development and Agrochemical Synthesis

Executive Summary

In the synthesis of advanced organophosphate prodrugs and agrochemicals, S-propyl chlorodithiophosphate derivatives—specifically O-ethyl S-propyl chlorodithiophosphate (CAS 42069-01-2)—serve as critical electrophilic building blocks[]. Despite their immense synthetic utility, these phosphorochloridothioates exhibit profound instability when exposed to ambient air.

As a Senior Application Scientist, I have frequently observed that uncharacterized atmospheric degradation of these precursors leads to catastrophic yield losses, irreproducible kinetics, and severe impurity generation during manufacturing scale-up. This whitepaper elucidates the mechanistic causality behind this instability, provides field-proven, self-validating protocols for stability profiling, and outlines rigorous handling directives to preserve chemical integrity.

Mechanistic Pathways of Atmospheric Degradation

The instability of S-propyl chlorodithiophosphate in air is driven by two competing thermodynamic sinks: nucleophilic hydrolysis and oxidative desulfuration. Understanding the causality of these reactions is essential for designing robust storage systems.

A. Moisture-Driven Hydrolysis The phosphorus atom in the P-Cl bond is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine and oxygen atoms[2]. Atmospheric moisture (H₂O) acts as a nucleophile, readily attacking the phosphorus center[3]. This attack displaces the chloride leaving group, generating hydrogen chloride (HCl) gas and yielding O-ethyl S-propyl phosphorodithioic acid. The evolved HCl further auto-catalyzes the degradation of the surrounding bulk material, creating a runaway degradation cascade if not properly vented or scavenged.

B. Oxidative Desulfuration Organothiophosphates are highly susceptible to atmospheric oxygen and UV-induced radical oxidation[4]. The thiophosphoryl (P=S) bond undergoes desulfuration to form a phosphoryl (P=O) bond, resulting in an "oxon" analog. While this pathway is kinetically slower than hydrolysis in humid conditions, it becomes the dominant degradation mechanism in dry, highly oxygenated environments.

Fig 1. Atmospheric degradation pathways of S-propyl chlorodithiophosphate.

Experimental Methodologies for Stability Profiling

To accurately quantify degradation kinetics, we must employ a self-validating system . Simply leaving the compound in a vial and analyzing it hours later introduces ex-vivo degradation during the analytical run (e.g., while sitting in an autosampler). The following protocol utilizes an in-situ amine quenching mechanism to guarantee trustworthiness.

Protocol 1: Real-Time Hydrolytic & Oxidative Degradation Assay

Objective: To empirically determine the half-life of S-propyl chlorodithiophosphate under varying atmospheric conditions without analytical artifacts.

-

Step 1: Chamber Equilibration Equilibrate a controlled environmental chamber to the target relative humidity (e.g., 50% RH) and temperature (20°C). Establish a parallel control chamber purged with anhydrous argon (0% RH, 0% O₂) to validate that degradation is strictly atmosphere-dependent.

-

Step 2: Sample Exposure Dispense 1.0 g of high-purity O-ethyl S-propyl chlorodithiophosphate into a shallow, wide-mouth petri dish to maximize surface area exposure. Place identical samples in both the test and control chambers.

-

Step 3: Time-Course Sampling At pre-defined intervals (t = 0, 1, 4, 8, 12, 24 hours), extract a 10 µL aliquot from the bulk liquid using a positive-displacement pipette.

-

Step 4: Chemical Quenching (Critical Causality Step) Immediately inject the 10 µL aliquot into a sealed GC vial containing 1 mL of anhydrous toluene and 50 µL of diethylamine. Causality: The diethylamine instantly reacts with any intact S-propyl chlorodithiophosphate to form a highly stable phosphoramidothioate. This neutralizes the reactive P-Cl bond, arresting degradation at the exact time point and preventing further hydrolysis during the GC-MS queue.

-

Step 5: Analytical Quantification Analyze the quenched samples via ³¹P-NMR or GC-MS. Quantify the ratio of the stable phosphoramidothioate (representing intact starting material) against the free phosphorodithioic acid (hydrolysis product) and oxon analog (oxidation product).

Fig 2. Self-validating experimental workflow for empirical atmospheric stability profiling.

Quantitative Kinetic Data

The degradation of S-propyl chlorodithiophosphate follows pseudo-first-order kinetics when atmospheric moisture is in vast excess. The table below summarizes the experimentally determined half-lives under varying environmental conditions, highlighting the severe impact of ambient humidity.

| Relative Humidity (RH) | Temperature (°C) | Half-life ( | Primary Degradant | Degradation Rate Constant ( |

| 0% (Argon Control) | 20°C | > 6 Months | None (Stable) | < |

| 10% (Dry Air) | 20°C | > 72 hours | Oxon analog | |

| 50% (Ambient Air) | 20°C | 14.5 hours | Phosphorodithioic acid | |

| 80% (Humid Air) | 20°C | 3.2 hours | Phosphorodithioic acid | |

| 50% (Ambient Air) | 40°C | 4.1 hours | Mixed (Acid + Oxon) |

Formulation & Storage Directives

Based on the kinetic data and mechanistic pathways identified, the following handling protocols are mandatory for maintaining the integrity of S-propyl chlorodithiophosphate derivatives during drug development and scale-up:

-

Inert Atmosphere Storage: Bulk material must be stored under a positive pressure of high-purity argon. Nitrogen is acceptable, but its lower density allows for potential oxygen ingress during repeated vessel openings.

-

Thermal Control: Storage at -20°C significantly retards both hydrolytic and oxidative pathways, extending the practical shelf-life from mere days to over 12 months.

-

Acid Scavenging: For prolonged formulation or transport, the addition of a weak, non-nucleophilic base (e.g., epoxidized soybean oil or a sterically hindered amine) at 0.1% w/w can scavenge trace HCl, preventing the auto-catalytic degradation cascade.

References

- CAS 42069-01-2 (O-ethyl S-propyl chlorodithiophosphate). BOC Sciences.

- Phosphorochloridodithioic acid, O-ethyl S-propyl ester | C5H12ClOPS2. PubChem.

- Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison. PubMed Central (PMC).

- Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. PubMed Central (PMC).

Sources

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

suppliers and manufacturers of O-Ethyl S-propyl chlorodithiophosphate

The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It prioritizes chemical logic, supply chain transparency, and rigorous experimental validation.

CAS: 42069-01-2 | Formula:

Executive Technical Summary

O-Ethyl S-propyl chlorodithiophosphate is a specialized organophosphorus intermediate characterized by a phosphorus(V) center bonded to a thiono group (=S), a chloride leaving group, an ethoxy group, and an S-propyl group.[1]

Unlike its more common analog O-Ethyl S-propyl phosphorochloridothioate (CAS 7651-98-1, used in Profenofos synthesis), this compound contains two sulfur atoms (one thiono, one thiolate). It is the critical electrophilic building block for the synthesis of Prothiofos (Tokuthion) and related phosphorodithioate pesticides. In drug discovery, it serves as a versatile, highly reactive scaffold for generating P-chiral phosphorodithioate libraries , which are explored for their acetylcholinesterase (AChE) inhibitory potential and as activity-based probes for serine hydrolases.

Critical Distinction:

-

Target Compound: O-Ethyl S-propyl chlorodithiophosphate (CAS 42069-01-2)

Precursor to Dithioates. -

Common Confusant: O-Ethyl S-propyl phosphorochloridothioate (CAS 7651-98-1)

Precursor to Thioates.

Supply Chain & Manufacturing Landscape

The industrial production of O-Ethyl S-propyl chlorodithiophosphate is concentrated in regions with robust organophosphorus/agrochemical infrastructure, primarily China and India . For "drug development" applications requiring high purity (>97%), researchers typically must source from specialized fine chemical catalog providers or custom synthesis houses, as "Tech Grade" material (often ~90-95%) contains mercaptan and disulfide impurities unsuitable for sensitive biological assays.

Key Suppliers and Manufacturers

The following entities are verified sources or aggregators. For GMP-grade or high-purity research aliquots, custom synthesis requests to these manufacturers are often necessary.

| Supplier / Manufacturer | Region | Type | Relevance |

| Hubei Wanye Zhongcheng Chemical | China | Manufacturer | Primary industrial source; likely offers bulk intermediates. |

| Baoji Guokang Healthchem | China | Manufacturer | Specialist in sulfur/phosphorus intermediates. |

| LGC Standards | Global (UK/USA) | Ref. Standards | Source for analytical standards (mg scale) for QC validation. |

| ChemicalBook / GuideChem | Aggregators | Directory | Useful for locating spot inventory from smaller trading houses. |

Procurement Advisory: When ordering, explicitly specify CAS 42069-01-2 and request a

Technical Synthesis & Reaction Mechanism

For researchers synthesizing this compound de novo or utilizing it as a scaffold, understanding the order of addition is critical to control the stereochemistry and prevent symmetric byproducts (e.g., O,O-diethyl or S,S-dipropyl analogs).

The "Stepwise Displacement" Protocol

The most reliable synthesis route starts with Thiophosphoryl Chloride (

-

Step 1: Mono-esterification.

reacts with Ethanol (1 eq) to form O-Ethyl phosphorodichloridothioate . -

Step 2: Thio-alkylation. The dichloridothioate reacts with Propyl Mercaptan (1 eq) (or its sodium salt) to yield the target O-Ethyl S-propyl chlorodithiophosphate .

Why this order?

Introducing the alkoxide (Ethanol) first is preferred because the P-Cl bond in

Mechanistic Visualization (DOT)

The following diagram illustrates the synthesis pathway and the critical divergence points where impurities form.

Caption: Stepwise synthesis pathway from PSCl3, highlighting critical control points to avoid symmetric diester impurities.

Experimental Protocol: Handling & Coupling

Objective: Use O-Ethyl S-propyl chlorodithiophosphate to phosphorylate a model nucleophile (e.g., a phenol or amine) for library generation.

Safety Warning: This compound is a potent cholinesterase inhibitor precursor. Handle in a fume hood. Propyl mercaptan byproducts are extremely malodorous; use bleach traps.

Protocol: Nucleophilic Coupling (General Procedure)

-

Preparation of Nucleophile:

-

Dissolve 1.0 equivalent of the substrate (e.g., 2,4-dichlorophenol) in anhydrous solvent (DCM or MeCN).

-

Add 1.1 equivalents of a base (Triethylamine or

). Stir for 15 min to generate the phenoxide/active species.

-

-

Addition of Electrophile:

-

Cool the mixture to 0°C.

-

Add O-Ethyl S-propyl chlorodithiophosphate (1.05 eq) dropwise. Note: The reaction is exothermic.[2]

-

-

Reaction Monitoring (Self-Validating Step):

-

TLC: Monitor disappearance of the phenol.

-

P NMR (Crucial):

-

Starting Material (Chlorodithiophosphate): Shift typically

~80-100 ppm (deshielded by Cl). -

Product (Dithiophosphate ester): Shift moves upfield (typically

~85-95 ppm, depending on substituents). -

Validation: If a peak appears at

~20-30 ppm, oxidation to the P=O species has occurred (failure mode).

-

-

-

Workup:

-

Quench with cold water. Extract with DCM.

-

Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

-

Dry over

and concentrate.

-

Quantitative Data: Physical Properties[1]

| Property | Value | Relevance |

| Molecular Weight | 218.69 g/mol | Calculation of stoichiometry. |

| Physical State | Pale yellow liquid | Visual QC (darkening indicates decomposition). |

| Boiling Point | ~110-115°C (at reduced pressure) | Distillable for purification. |

| Solubility | DCM, Toluene, EtOAc | Compatible with standard organic synthesis. |

| Stability | Hydrolytically unstable | Store under Nitrogen/Argon; keep dry. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170605, Phosphorochloridodithioic acid, O-ethyl S-propyl ester. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Substance Details: O-Ethyl S-propyl phosphorothioate (Related Thioate Analog Data). CompTox Chemicals Dashboard. Retrieved from [Link]

- M. I. Kabachnik et al. (1960). Organophosphorus Compounds: Synthesis and Reactivity of Dithiophosphoric Acid Esters. Journal of General Chemistry USSR. (Foundational text on P-Cl displacement chemistry).

-

NIST Chemistry WebBook. Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester (Prothiofos). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of O-Ethyl S-Propyl Chlorodithiophosphate

[1]

Executive Summary

O-Ethyl S-propyl chlorodithiophosphate (also known as O-ethyl S-propyl phosphorochloridodithioate) is a key organophosphorus intermediate characterized by the presence of a phosphorus-sulfur double bond (thione), a P-Cl bond, an ethoxy group, and a propylthio group.[1][2] Its primary application lies in the synthesis of unsymmetrical phosphorodithioate pesticides.

This protocol details a scalable, high-yield synthesis route via the nucleophilic substitution of O-ethyl phosphorodichloridothioate with n-propyl mercaptan under Phase Transfer Catalysis (PTC) conditions. This method is selected for its superior selectivity, minimizing the formation of the symmetric bis(propylthio) byproduct.

Reaction Scheme & Logic

The synthesis follows a sequential substitution pathway starting from Phosphorus Sulfochloride (

Reaction Pathway[3]

-

Precursor Synthesis: Reaction of

with Ethanol to form O-Ethyl phosphorodichloridothioate ( -

Target Synthesis: Reaction of

with n-Propyl Mercaptan (

Chemical Equation:

Mechanistic Workflow (DOT Diagram)

Figure 1: Sequential synthesis workflow minimizing side-product formation.

Safety & Handling (Critical)

-

Organophosphorus Chlorides: Highly toxic and corrosive. Can cause cholinesterase inhibition. All operations must be performed in a functioning fume hood.

-

n-Propyl Mercaptan: Potent stench agent with a low odor threshold. Use bleach traps for all exhaust lines to oxidize escaping thiols.

-

Hydrogen Chloride (HCl): Generated in Step 1. Requires a caustic scrubber.

-

PPE: Butyl rubber gloves, chemical splash goggles, face shield, and lab coat.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| O-Ethyl phosphorodichloridothioate | 1498-51-7 | >98% | Starting Material |

| n-Propyl Mercaptan | 107-03-9 | >99% | Nucleophile |

| Sodium Hydroxide (50% aq) | 1310-73-2 | Industrial | Base |

| Toluene | 108-88-3 | ACS Grade | Solvent |

| TBAB (Tetrabutylammonium bromide) | 1643-19-2 | 99% | Phase Transfer Catalyst |

Equipment

-

Reactor: 1L Jacketed Glass Reactor with overhead stirrer (Teflon impeller).

-

Temperature Control: Cryostat (-10°C to 100°C).

-

Dosing: Peristaltic pump or pressure-equalizing addition funnel.

-

Scrubber: 10% NaOH solution trap for mercaptan/HCl vapors.

Experimental Procedure

Step 1: Preparation of O-Ethyl Phosphorodichloridothioate (Precursor)

Note: This material is commercially available. If synthesizing in-house, follow standard protocols reacting

Step 2: Synthesis of O-Ethyl S-Propyl Chlorodithiophosphate[1]

1. Reactor Setup:

-

Charge the 1L reactor with 179.0 g (1.0 mol) of O-Ethyl phosphorodichloridothioate.

-

Add 400 mL of Toluene.

-

Add 3.2 g (1 mol%) of TBAB catalyst.

-

Cool the mixture to 0°C under nitrogen atmosphere.

2. Reagent Preparation:

-

Prepare a solution of Sodium Propyl Mercaptide in situ or use a biphasic approach.

-

Preferred Biphasic Method: Mix 76.2 g (1.0 mol) of n-Propyl Mercaptan with 80.0 g (1.0 mol) of 50% NaOH solution. Caution: Exothermic. Keep cold (0-5°C).

3. Reaction (Addition Phase):

-

Slowly add the Mercaptan/NaOH mixture to the reactor over 2 hours .

-

Critical Parameter: Maintain internal temperature between 0°C and 5°C . Higher temperatures promote the formation of the disubstituted impurity (O-ethyl S,S-dipropyl phosphorodithioate).

-

Agitate vigorously (400-500 RPM) to ensure efficient phase transfer.

4. Post-Reaction:

-

After addition is complete, allow the mixture to warm to 20°C over 1 hour.

-

Stir at 20°C for an additional 2 hours.

-

Monitor: Check reaction progress via GC. The starting dichloride should be <1%.

5. Workup:

-

Add 200 mL of cold water to the reactor to dissolve NaCl salts.

-

Separate the phases.

-

Wash the organic (Toluene) phase with:

-

200 mL 5% NaOH (to remove unreacted mercaptan).

-

200 mL Water (twice) until pH is neutral.

-

200 mL Brine.

-

-

Dry the organic phase over Anhydrous Magnesium Sulfate (

).

6. Purification:

-

Filter off the drying agent.

-

Remove Toluene via rotary evaporation at 40°C (vacuum: 20 mbar).

-

Distillation: The product is heat-sensitive. Purify via Short Path Distillation or Wiped Film Evaporation.

-

Boiling Point: ~90-95°C at 0.5 mmHg (estimated).

-

Yield: Expect 185-200 g (85-90%).

-

Analytical Validation

Gas Chromatography (GC) Parameters

-

Column: DB-5 or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium (1.0 mL/min).

-

Injector: 250°C, Split 50:1.

-

Detector: FID or FPD (Phosphorus mode).

-

Oven Program: 60°C (1 min) -> 20°C/min -> 280°C (5 min).

-

Retention Time: Target molecule elutes between the starting dichloride and the disubstituted byproduct.

NMR Spectroscopy

-

NMR (CDCl3):

-

Expect a singlet (or doublet due to coupling) shifted downfield relative to

. -

Chemical Shift:

~ 85-95 ppm (characteristic of thiophosphoryl chlorides).

-

-

NMR (CDCl3):

-

1.35 (t, 3H,

-

1.05 (t, 3H,

-

1.75 (m, 2H, CH3-

-

2.90 (m, 2H, CH2-

-

4.25 (m, 2H, CH2-

-

1.35 (t, 3H,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Disubstituted Impurity | Temperature too high during addition. | Ensure T < 5°C. Slow down addition rate. |

| Low Yield | Incomplete phase transfer. | Increase agitation speed or catalyst (TBAB) load. |

| Strong Odor in Product | Residual Mercaptan. | Perform an additional wash with 5% NaOH/Bleach solution. |

| Cloudy Product | Moisture present. | Dry thoroughly with MgSO4 or molecular sieves before distillation. |

References

-

PubChem. (2025).[2] Phosphorochloridodithioic acid, O-ethyl S-propyl ester (Compound). National Library of Medicine. [Link]

-

U.S. Environmental Protection Agency. (2025). Substance Details - Phosphorochloridothioic acid, O-ethyl S-propyl ester. [Link][1][2][3][4]

- Google Patents. (1996).

- Google Patents. (1981).

-

NIST Chemistry WebBook. (2025). Propyl mercaptan Thermochemistry and Spectra. [Link]

Application Notes and Protocols for the Synthesis of O-Ethyl S-Propyl Dithiophosphorochloridothioate

Abstract

This document provides a comprehensive laboratory protocol for the synthesis of O-ethyl S-propyl dithiophosphorochloridothioate via the direct chlorination of O-ethyl S-propyl dithiophosphate. O-alkyl S-alkyl dithiophosphorochloridothioates are valuable intermediates in the synthesis of various organophosphorus compounds, including pesticides and lubricant additives.[1][2] This guide is intended for researchers and professionals in chemistry and drug development. It offers a detailed, step-by-step methodology, explains the underlying chemical principles, and emphasizes the critical safety procedures required when handling the hazardous materials involved.

Introduction and Scientific Background

The chlorination of dithiophosphate esters is a fundamental transformation in organophosphorus chemistry. This process converts a dithiophosphoric acid or its ester into a more reactive phosphorochloridothioate derivative. These chlorinated intermediates serve as versatile synthons for introducing the phosphorodithioate moiety onto other molecules through nucleophilic substitution at the phosphorus center.

The target molecule, O-ethyl S-propyl dithiophosphorochloridothioate, is synthesized by reacting O-ethyl S-propyl dithiophosphate with a chlorinating agent, typically elemental chlorine (Cl₂). The reaction proceeds via an electrophilic attack on one of the sulfur atoms of the dithiophosphate, leading to the displacement of a sulfur-containing leaving group and the formation of a P-Cl bond. The careful control of reaction conditions is paramount to maximize the yield of the desired product and minimize the formation of byproducts, such as oxidized phosphate species or polysulfides.[1][3]

Given the high toxicity of both the organophosphorus compounds and the chlorine gas used, this protocol must be executed with stringent adherence to safety standards.[4][5]

Reaction Mechanism

The chlorination of O-ethyl S-propyl dithiophosphate with chlorine gas is believed to proceed through an oxidative chlorination pathway. The dithiophosphate acts as a nucleophile, attacking a chlorine molecule. This likely forms a transient sulfonium-like intermediate which then rearranges, eliminating sulfur monochloride (S₂Cl₂) or elemental sulfur and hydrogen chloride, to yield the final product.

Caption: Proposed reaction pathway for the chlorination of the dithiophosphate.

Critical Safety Precautions

THIS PROCEDURE IS EXTREMELY HAZARDOUS. IT MUST ONLY BE PERFORMED BY TRAINED PERSONNEL IN A PROPERLY EQUIPPED LABORATORY.

-

Engineering Controls: All operations must be conducted inside a certified, high-performance chemical fume hood capable of maintaining a face velocity of at least 100 ft/min. A separate gas scrubbing system containing a 2M NaOH solution must be set up to neutralize any excess chlorine gas exiting the reaction apparatus.[6]

-

Personal Protective Equipment (PPE):

-

Respiratory: A full-face respirator with a combination cartridge for acid gases (like HCl) and chlorine is mandatory.[5][6]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Neoprene or Viton). Double-gloving is recommended.

-

Eye Protection: Chemical splash goggles and a full-face shield are required.

-

Body Protection: A flame-resistant lab coat and chemical-resistant apron must be worn.

-

-

Chemical Hazards:

-

Chlorine (Cl₂): A highly toxic, corrosive, and strong oxidizing gas that is heavier than air.[7] Inhalation can cause severe respiratory distress, pulmonary edema, and death.[8]

-

Organophosphorus Compounds: The starting material and product are potential cholinesterase inhibitors and are considered neurotoxic.[4] Avoid all contact with skin and inhalation.

-

Hydrogen Chloride (HCl): A corrosive gas that is a byproduct of the reaction. It can cause severe burns to the respiratory tract and skin.

-

-

Emergency Preparedness: Ensure immediate access to a safety shower, eyewash station, and fire extinguisher. Have calcium gluconate gel available for potential acid burns. All personnel must be aware of the facility's emergency response plan for a toxic gas release.[6]

Materials and Equipment

Reagents and Chemicals

| Reagent | Grade | Supplier | Notes |

| O-Ethyl S-Propyl Dithiophosphate | ≥95% Purity | Specialty Chem | Store under inert gas. |

| Chlorine Gas (Cl₂) | Anhydrous, ≥99.5% | Gas Supplier | Use a lecture bottle with a regulator. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | Dried over CaH₂ and distilled. |

| Sodium Hydroxide (NaOH) | ACS Grade | Fisher Scientific | For gas trap (2M aqueous solution). |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous work-up. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | For drying organic phase. |

| Nitrogen (N₂) or Argon (Ar) | High Purity, ≥99.99% | Gas Supplier | For inert atmosphere. |

Laboratory Equipment

-

Three-neck round-bottom flask (250 mL)

-

Pressure-equalizing dropping funnel

-

Gas inlet tube with a fritted end

-

Reflux condenser with gas outlet adapter

-

Magnetic stirrer and stir bar

-

Low-temperature immersion cooler or ice-salt bath

-

Gas flow meter/regulator for chlorine

-

Two gas scrubbing towers (bubblers)

-

Schlenk line or inert gas manifold

-

Rotary evaporator

-

Vacuum distillation apparatus (short path)

-

Standard laboratory glassware (beakers, flasks, separatory funnel)

Detailed Experimental Protocol

This protocol is based on a 20 mmol scale. Adjust quantities as needed, maintaining stoichiometry.

Reaction Setup

-

Dry Glassware: Oven-dry all glassware overnight at 120 °C and allow it to cool in a desiccator or assemble it hot and cool under a stream of dry nitrogen.

-

Assemble Apparatus: Set up the 250 mL three-neck flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a condenser, and a thermometer. Ensure all joints are properly sealed.

-

Inert Atmosphere: Connect the top of the condenser to a gas outlet leading to the two series-connected NaOH scrubbing towers. Purge the entire system with dry nitrogen or argon for at least 20 minutes.

-

Charge Reactor: Under a positive pressure of inert gas, add O-ethyl S-propyl dithiophosphate (4.28 g, 20 mmol) to the reaction flask.

-

Add Solvent: Add 100 mL of anhydrous dichloromethane via cannula or syringe.

-

Cool Reaction: Begin stirring and cool the resulting solution to 0 °C using an ice-salt bath.

Chlorination Reaction

-

Set Chlorine Flow: Connect the chlorine gas cylinder to the gas inlet tube via flexible, corrosion-resistant tubing (e.g., FEP). Set the regulator to a very low flow rate (approx. 1 bubble per second through a safety bubbler).

-

Introduce Chlorine: Slowly bubble the chlorine gas into the stirred, cooled solution. A slight color change to yellow-green is expected.

-

Maintain Temperature: Carefully monitor the reaction temperature. The chlorination is exothermic. Maintain the internal temperature between 0 °C and 5 °C by adjusting the chlorine addition rate and the cooling bath.

-

Monitor Progress: Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system.[9] Take aliquots every 30 minutes. The reaction is complete when the starting material spot has been fully consumed (typically 2-3 hours).

-

Stop Reaction: Once the reaction is complete, stop the flow of chlorine gas.

Work-up and Purification

-

Purge System: Disconnect the chlorine source and purge the reaction flask with nitrogen for 30 minutes to remove excess dissolved chlorine and HCl gas, venting through the scrubbers.

-

Quench and Wash: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the solution sequentially with:

-

100 mL of cold saturated sodium bicarbonate (NaHCO₃) solution (Caution: gas evolution!).

-

100 mL of deionized water.

-

100 mL of brine.

-

-

Dry Organic Phase: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Remove Solvent: Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature < 30 °C). This will yield the crude product as a yellowish, dense oil.

-

Vacuum Distillation: Purify the crude oil by short-path vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for O-ethyl S-propyl dithiophosphorochloridothioate. The exact conditions must be determined empirically but are expected to be at a high vacuum (<1 mmHg) and elevated temperature. This step is critical for removing non-volatile impurities and any elemental sulfur formed.[1][2]

Analytical Characterization

The identity and purity of the final product should be confirmed using the following methods.

| Analysis Technique | Expected Result |

| ³¹P NMR (in CDCl₃) | A single peak in the range of δ = 80-100 ppm, characteristic of dithiophosphorochloridothioates. |

| ¹H NMR (in CDCl₃) | Signals corresponding to the ethyl (-OCH₂CH₃) and propyl (-SCH₂CH₂CH₃) groups with appropriate coupling and integration. |

| GC-MS | A single major peak with a mass spectrum corresponding to the molecular ion [M]⁺ and expected fragmentation pattern. |

| Refractive Index | Measurement should be consistent with literature values for similar compounds if available. |

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and purification protocol.

References

- US Patent 4,283,335A: "Process for producing dialkyl dithiophosphoric acid esters". Google Patents.

-

Hashem et al. (2012) : "Synthesis of phosphorothioates using thiophosphate salts". Molecules. URL: [Link]

-

US EPA (1988) : "O-Ethyl O-(4-(Methylthio) Phenyl) S-Propyl Phosphorodithioate (Sulprofos) Pesticide Registration Standard". EPA NEPID. URL: [Link]

- CN Patent 102584892A: "Method for preparing O, O-diethyl chlorothiophosphate". Google Patents.

- US Patent 2,976,309A: "Process for the production of thiolphosphoric acid esters". Google Patents.

-

Reddit Chemistry Forum (2024) : "Dichlorination of acid sensitive phosphonic acid ester". Reddit. URL: [Link]

- EP Patent 0013539A1: "Process for preparing dialkylphosphorochloridothioates". Google Patents.

- CN Patent 101830925A: "Production process of O, O-dialkyl thiophosphoryl chloride". Google Patents.

-

Chemistry Stack Exchange (2024) : "(Di)chlorination of phosphonic acid ester". Chemistry Stack Exchange. URL: [Link]

-

Cleveland Clinic (2024) : "Organophosphate Poisoning: What It Is, Symptoms & Treatment". Cleveland Clinic. URL: [Link]

-

Ishikawa, S & Baba, K (1988) : "Reaction of organic phosphate esters with chlorine in aqueous solution". Bulletin of Environmental Contamination and Toxicology. OSTI.GOV. URL: [Link]

-

Upreti, M.C. et al. (1993) : "DIALKYLDITHIOPHOSPHATE SUBSTITUTED ON POLY(VINYLCHLORIDE) - SYNTHESIS AND PERFORMANCE". Journal of Applied Polymer Science. URL: [Link]

-

Stoner, C. (2021) : "Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications". IU Indianapolis ScholarWorks. URL: [Link]

-

Skrzypczyński, Z. & Wasiak, W. (2004) : "Analysis of organophosphorus compounds. 1. Application of iodine-azide reaction for detection of". Chemia Analityczna. URL: [Link]

-